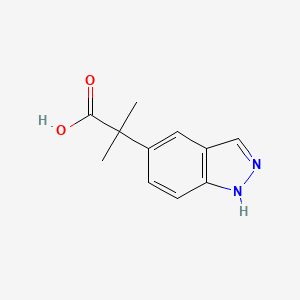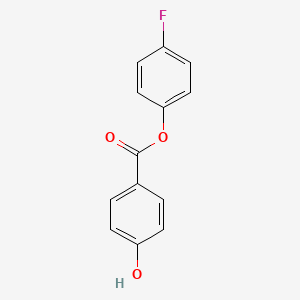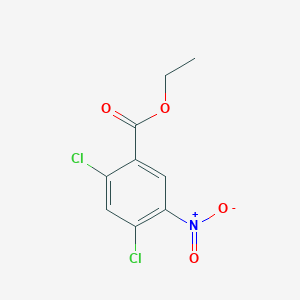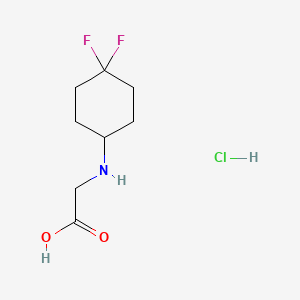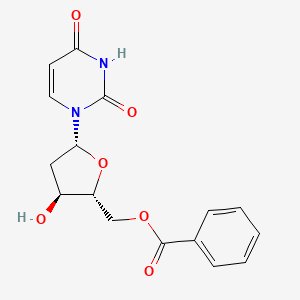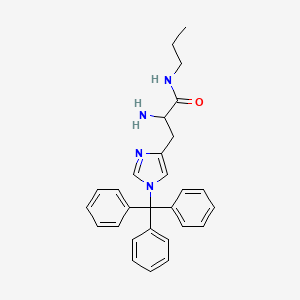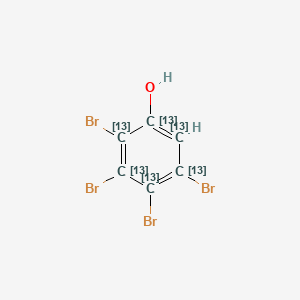
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is a brominated organic compound. It is characterized by the presence of four bromine atoms and a hydroxyl group attached to a cyclohexa-1,3,5-triene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol typically involves the bromination of cyclohexa-1,3,5-triene. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous bromination process. The cyclohexa-1,3,5-triene is fed into a reactor where it reacts with bromine under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atoms can be reduced to form a less brominated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a less brominated cyclohexa-1,3,5-triene.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1-ol is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: It is used in studies involving brominated organic compounds and their biological effects.
Medicine: Research on its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of flame retardants and other brominated materials.
Wirkmechanismus
The mechanism of action of 3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity. The compound can interact with enzymes and proteins, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as its antimicrobial or flame-retardant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-tetrabromo-1,4-benzoquinone: Another brominated compound with similar reactivity.
2,4,5,7-tetrabromo-3,4,5,6-tetrachlorofluorescein: A brominated fluorescein derivative used in various applications.
Tetrabromobisphenol A: A widely used brominated flame retardant.
Uniqueness
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is unique due to its specific arrangement of bromine atoms and the presence of a hydroxyl group. This structure imparts distinct chemical properties, making it valuable in specific research and industrial applications.
Eigenschaften
Molekularformel |
C6H2Br4O |
|---|---|
Molekulargewicht |
415.65 g/mol |
IUPAC-Name |
3,4,5,6-tetrabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H2Br4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
KXZRECGEDVBJPM-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Br)Br)Br)Br)O |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


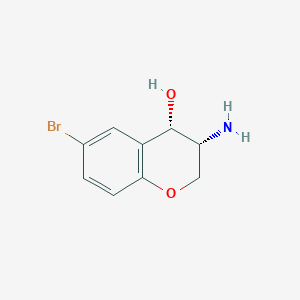
![6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B14078144.png)
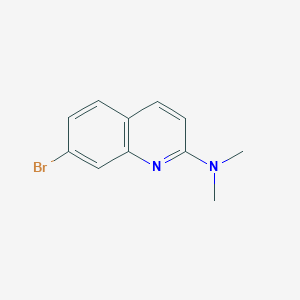
![1-(3-Ethoxy-4-propoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078159.png)
![4,4'-[(1R)-6,6'-Dichloro-2,2'-diethoxy[1,1'-binaphthalene]-4,4'-diyl]bispyridine](/img/structure/B14078168.png)
![[3-[(2S,3R,4S,5R,6S)-5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11S,12aR)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14078177.png)
![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
![tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B14078193.png)
